N-(2-fluorobenzyl)-2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

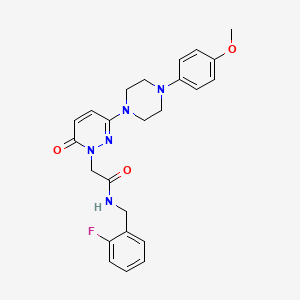

N-(2-fluorobenzyl)-2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone derivative characterized by a 2-fluorobenzyl acetamide moiety and a 4-(4-methoxyphenyl)piperazine substituent at the 3-position of the pyridazinone core.

Properties

Molecular Formula |

C24H26FN5O3 |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]acetamide |

InChI |

InChI=1S/C24H26FN5O3/c1-33-20-8-6-19(7-9-20)28-12-14-29(15-13-28)22-10-11-24(32)30(27-22)17-23(31)26-16-18-4-2-3-5-21(18)25/h2-11H,12-17H2,1H3,(H,26,31) |

InChI Key |

ZBMURFRNJQOGDF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=CC=C4F |

Origin of Product |

United States |

Biological Activity

N-(2-fluorobenzyl)-2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridazinone ring, piperazine moiety, and a methoxyphenyl group. Its chemical formula is C22H25FN4O2, with a molecular weight of approximately 398.46 g/mol. The presence of the fluorobenzyl and methoxyphenyl groups suggests potential interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that compounds containing pyridazinone rings exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that pyridazinone derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function .

Table 1: Antimicrobial Activity of Pyridazinone Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli ATCC 35218 | 50 µg/mL |

| Compound B | S. aureus | 30 µg/mL |

| This compound | TBD in ongoing studies | TBD |

2. Anticancer Properties

The cytotoxic effects of pyridazinone derivatives have been explored in various cancer cell lines. For example, studies have shown that certain pyridazinones can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression . The compound's ability to inhibit tumor growth is attributed to its interference with key signaling pathways involved in cell proliferation.

3. Neuroprotective Effects

Recent studies suggest that derivatives similar to this compound exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation in neurodegenerative diseases such as Alzheimer's . This suggests potential use in treating cognitive disorders.

Table 2: Enzyme Inhibition Activity

| Compound | AChE Inhibition (%) | BuChE Inhibition (%) |

|---|---|---|

| Compound C | 75% at 10 µM | 60% at 10 µM |

| This compound | TBD in ongoing studies | TBD in ongoing studies |

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : By inhibiting key enzymes such as AChE and BuChE, the compound may enhance cholinergic signaling, which is beneficial for cognitive function.

- Antimicrobial Action : The disruption of bacterial cell wall synthesis is a common mechanism for many antimicrobial agents, which may also apply to this compound.

Case Studies

In a recent study investigating the pharmacological profile of related pyridazinone compounds, researchers found significant anticancer activity against various human carcinoma cell lines. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compounds .

Scientific Research Applications

Antipsychotic Activity

Research indicates that compounds with piperazine structures often exhibit antipsychotic properties. N-(2-fluorobenzyl)-2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide has been evaluated for its potential to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which are critical in the treatment of schizophrenia and other psychotic disorders.

Antidepressant Effects

Preliminary studies suggest that this compound may possess antidepressant-like effects. The modulation of serotonin receptors could lead to enhanced mood regulation, making it a candidate for further investigation in depression models.

Anxiolytic Properties

Given the structural similarities to known anxiolytics, this compound is being explored for its potential to reduce anxiety symptoms. Its interaction with various neurotransmitter systems may provide a dual action mechanism beneficial in treating anxiety disorders.

Case Study 1: Antipsychotic Evaluation

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in hyperactivity and stereotypic behaviors typically associated with psychosis. The results suggest a promising profile for antipsychotic development.

Case Study 2: Depression Model

In another investigation using forced swim tests, the compound exhibited significant antidepressant-like effects compared to control groups. This study highlights its potential as a new therapeutic option for depression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural homology with pyridazinone-acetamide derivatives modified at the benzyl and piperazine positions. Below is a comparative analysis based on substituent variations, synthetic routes, and available physicochemical or biological data.

Structural and Substituent Comparisons

Physicochemical and Spectral Data

*Calculated based on formula C₂₃H₂₄FN₅O₃.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.